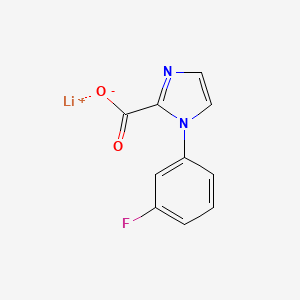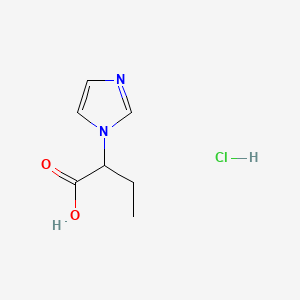
lithium(1+) 1-(4-chlorophenyl)-1H-imidazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 1-(4-chlorophenyl)-1H-imidazole-2-carboxylate is a chemical compound that combines lithium ions with an imidazole derivative. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the lithium ion and the imidazole ring structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 1-(4-chlorophenyl)-1H-imidazole-2-carboxylate typically involves the reaction of 1-(4-chlorophenyl)-1H-imidazole-2-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 1-(4-chlorophenyl)-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like sodium azide or potassium cyanide; reactions are conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted imidazole compounds.
Aplicaciones Científicas De Investigación
Lithium(1+) 1-(4-chlorophenyl)-1H-imidazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to the presence of lithium.
Industry: Utilized in the development of advanced materials, such as lithium-ion batteries and other energy storage devices.
Mecanismo De Acción
The mechanism of action of lithium(1+) 1-(4-chlorophenyl)-1H-imidazole-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The lithium ion can modulate neurotransmitter release and signal transduction pathways, which may contribute to its therapeutic effects. The imidazole ring can interact with various enzymes and receptors, potentially leading to biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
1-(4-chlorophenyl)-1H-imidazole-2-carboxylic acid: A precursor in the synthesis of the compound.
Other imidazole derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
Lithium(1+) 1-(4-chlorophenyl)-1H-imidazole-2-carboxylate is unique due to the combination of lithium and the imidazole ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
lithium;1-(4-chlorophenyl)imidazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2.Li/c11-7-1-3-8(4-2-7)13-6-5-12-9(13)10(14)15;/h1-6H,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKPSMRNUXVLSY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=CC=C1N2C=CN=C2C(=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClLiN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B8216740.png)
![Sodium 6-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B8216743.png)
![4-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyrimidine hydrochloride](/img/structure/B8216744.png)
![5-fluoro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride](/img/structure/B8216745.png)
amine dihydrochloride](/img/structure/B8216753.png)
![1-methyl-3-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B8216775.png)
![(3'R)-[1,3'-bipiperidin]-2-one hydrochloride](/img/structure/B8216780.png)
![N-ethyl-N-[(3R)-piperidin-3-yl]propanamide hydrochloride](/img/structure/B8216787.png)
![1-methyl-3-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride](/img/structure/B8216795.png)



![1-{1-[(3-Fluorophenyl)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B8216825.png)
